molecular formula C7H11NO3 B6195006 5-[(2-methoxyethoxy)methyl]-1,3-oxazole CAS No. 2001918-96-1

5-[(2-methoxyethoxy)methyl]-1,3-oxazole

Cat. No.: B6195006
CAS No.: 2001918-96-1
M. Wt: 157.2
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Description

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole is an organic compound with the molecular formula C7H11NO3 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-methoxyethoxy)methyl]-1,3-oxazole typically involves the reaction of 2-methoxyethoxymethyl chloride with an appropriate oxazole derivative. The reaction conditions often include the use of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce saturated heterocycles.

Scientific Research Applications

5-[(2-Methoxyethoxy)methyl]-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-methoxyethoxy)methyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxyethoxy group provides solubility and reactivity advantages, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2001918-96-1

Molecular Formula

C7H11NO3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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